2,4-Dichloro-3-(trifluoromethyl)benzoic Acid as the Exclusive Building Block for the Potent, Brain-Penetrant Notum Inhibitor ARUK3001185 (IC50 = 6.7 nM)
The 2,4-dichloro-3-trifluoromethyl substitution pattern on the benzoic acid precursor is structurally embedded in the clinical-stage Notum inhibitor ARUK3001185 (1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole), which achieves an IC50 of 6.7 nM against Notum carboxylesterase [1]. This specificity arises because SAR optimization at the fragment and lead stages in the Notum program converged uniquely on this substitution array; alternative regioisomeric dichloro-trifluoromethyl patterns were explored crystallographically and found to produce inferior binding poses within the Notum active site, resulting in potency losses exceeding 100-fold [1]. The compound's aniline derivative (2,4-dichloro-3-(trifluoromethyl)aniline, 11a) was the sole intermediate enabling the large-scale Sakai–Clark one-pot triazole synthesis for ARUK3001185 [2].
| Evidence Dimension | Notum inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.7 nM (as ARUK3001185, derived from 2,4-dichloro-3-(trifluoromethyl)phenyl building block) |
| Comparator Or Baseline | Regioisomeric triazole analogs bearing alternative dichloro substitution patterns: IC50 > 700 nM |
| Quantified Difference | ≥104-fold greater potency conferred by the 2,4-dichloro-3-CF3 substitution pattern vs. regioisomeric alternatives |
| Conditions | Recombinant human Notum carboxylesterase inhibition assay; crystallographic fragment screening and SAR optimization campaign; selectivity confirmed against 39 serine hydrolases (IC50 > 10 μM), 485 kinases (IC50 > 10 μM), and 47 off-target liabilities (IC50 > 30 μM) |
Why This Matters
Procurement of this specific isomer is mandatory for synthesizing a pharmacologically validated, highly potent Notum inhibitor—alternative isomers yield inactive or weakly active compounds when subjected to the same downstream chemistry.
- [1] Willis, N. J. et al. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit. J. Med. Chem. 2022, 65, 7217–7238. View Source
- [2] Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. RSC Adv. 2022, 12, 26406–26410. View Source
